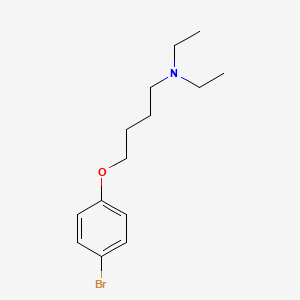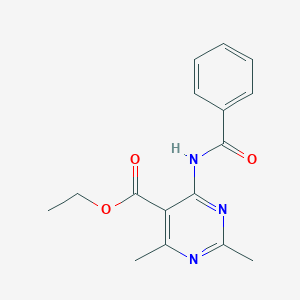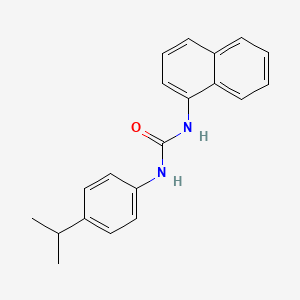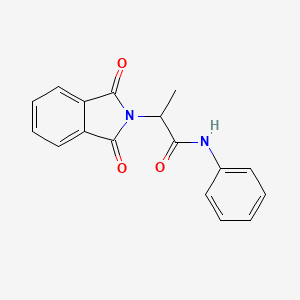![molecular formula C17H24O3 B3846836 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione
描述
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione, also known as DMDBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMDBP is a synthetic compound that belongs to the class of chelating agents. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione exerts its effects through chelation, which involves the formation of a complex between 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione and metal ions. This complex formation results in the removal of metal ions from the body, which can be beneficial in the treatment of heavy metal poisoning. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has also been found to inhibit the activity of enzymes involved in tumor growth, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It also has a wide range of potential applications, making it a versatile research tool. However, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione can be difficult to work with due to its low solubility in water.
未来方向
There are several areas of future research that could be explored with 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione. One potential area of research is in the development of new drugs for the treatment of heavy metal poisoning. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has shown promise in this area, and further research could lead to the development of more effective treatments. Another potential area of research is in the development of new cancer therapies. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to inhibit tumor growth, and further research could lead to the development of more effective treatments. Finally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione could be further studied for its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further research in this area.
科学研究应用
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been widely studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to have chelating properties, which can be utilized in the treatment of heavy metal poisoning. It has also been found to have potential applications in cancer therapy due to its ability to inhibit tumor growth.
属性
IUPAC Name |
3-[4-(2,3-dimethylphenoxy)butyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16(14(3)18)15(4)19/h7-8,10,16H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQTIWSBWMHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC(C(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]](/img/structure/B3846755.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)

![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)

